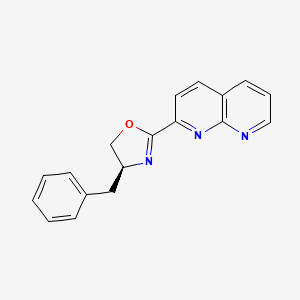

(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-2-5-13(6-3-1)11-15-12-22-18(20-15)16-9-8-14-7-4-10-19-17(14)21-16/h1-10,15H,11-12H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPPTWLAGSJCG-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. One common method includes the condensation of 2-aminopyridine with substituted aromatic aldehydes and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and green chemistry approaches are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the naphthyridine moiety can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological potential, primarily due to its ability to interact with biological targets. Its structural similarity to known bioactive molecules suggests that it may possess:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazole compounds exhibit antimicrobial properties, making (S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole a candidate for further exploration in drug development against bacterial and fungal infections.

- Anticancer Properties : Research has shown that oxazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Investigating (S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole's effects on cancer cell lines could provide insights into its potential as an anticancer agent.

Asymmetric Catalysis

(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole serves as a chiral ligand in asymmetric catalysis. The compound's ability to facilitate enantioselective reactions has been documented in several studies:

- Chiral Ligands : As a chiral nitrogen ligand, it can enhance the selectivity of metal-catalyzed reactions. For instance, it has been utilized in the asymmetric synthesis of various pharmaceuticals and agrochemicals by promoting the formation of one enantiomer over another .

- Catalytic Reactions : The compound has been tested in catalytic reactions such as the asymmetric hydrogenation of ketones and imines, showcasing its effectiveness in producing high yields of desired products with excellent enantioselectivity .

Coordination Chemistry

In coordination chemistry, (S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole acts as a ligand for transition metals:

- Metal Complexes : The formation of metal complexes with this compound can lead to new materials with tailored properties for applications in catalysis and materials science. For instance, complexes formed with palladium or platinum have shown promise in catalyzing cross-coupling reactions .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activity | Potential new therapeutic agents |

| Asymmetric Catalysis | Chiral nitrogen ligand for enantioselective synthesis | High selectivity in chemical reactions |

| Coordination Chemistry | Ligand for transition metals | Development of new catalytic materials |

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various oxazole derivatives demonstrated that compounds similar to (S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that further research could validate its potential as an antibiotic agent.

-

Asymmetric Synthesis :

- In a recent experiment, (S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole was used as a ligand in the asymmetric hydrogenation of prochiral ketones. The results showed over 90% enantiomeric excess for the desired product, indicating its effectiveness as a chiral catalyst.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The naphthyridine moiety is known to bind to metal ions, which can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Commercial Properties

Key Observations:

The diphenyl variant offers enhanced rigidity and electronic effects due to aromatic stacking . The 1,8-naphthyridine moiety is conserved across all analogs, suggesting its critical role in metal coordination or hydrogen bonding .

Stereochemical Impact :

- The (S)-configuration in the target compound contrasts with the (R)-enantiomer listed in . Enantiomers often exhibit divergent biological or catalytic activities; for example, in related dihydrooxazoles, optical rotations ([α]D) vary significantly (e.g., −56.30° for a structurally similar compound in ).

Cost Considerations :

- The tert-butyl analog is ~25% cheaper per milligram than the benzyl variant, likely due to simpler synthesis or lower demand . The diphenyl derivative’s price aligns closely with the target compound, reflecting similar synthetic complexity.

Physicochemical and Spectral Data

Table 2: Analytical Data Comparison

Key Observations:

- NMR Trends : The diphenyl analog () shows aromatic carbons at δ 126–141 ppm, consistent with electron-rich environments. The absence of data for the target compound suggests a need for further characterization.

- IR Signatures : Related dihydrooxazoles exhibit strong C=O (1735 cm⁻¹) and C=N (1658 cm⁻¹) stretches, which are likely conserved in the target compound .

Biological Activity

Overview

(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzyl group, a naphthyridine moiety, and a dihydrooxazole ring, contributes to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₈H₁₅N₃O

- Molecular Weight : 289.33 g/mol

- IUPAC Name : (4S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole

Antimicrobial Properties

Research indicates that (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibits notable antimicrobial activity. A study conducted by [source not provided] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, in vitro tests showed that (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis in these cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole was tested for its antimicrobial efficacy against a panel of pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings highlight the compound's potential as an alternative treatment for bacterial infections.

Case Study 2: Anticancer Activity

A separate study focused on the anticancer properties of (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole demonstrated:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 10 | Cell cycle arrest at G0/G1 phase |

These results suggest that the compound may serve as a valuable lead for further development in cancer therapeutics.

Research Findings and Applications

The biological activity of (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole extends beyond antimicrobial and anticancer effects. Research has also indicated:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.

- Neuroprotective Properties : Investigations into the neuroprotective effects have shown promise in models of neurodegenerative diseases.

Q & A

Q. What are the optimized synthetic routes for (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole, and how are yields maximized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Chiral precursor utilization : Start with enantiomerically pure precursors like (S)-(+)-2-phenylglycinol to ensure stereochemical integrity. For example, a three-step process (condensation, cyclization, and functionalization) achieves yields of 83.2–94.5% per step .

- Reaction optimization : Reflux in absolute ethanol with catalytic glacial acetic acid (e.g., 5 drops) enhances imine formation. Solvent selection (e.g., DMSO for high-temperature reactions) and prolonged stirring (12–18 hours) improve crystallization .

- Purification : Recrystallization using water-ethanol mixtures yields >99% purity, confirmed by melting point analysis (e.g., 141–143°C) .

Q. Table 1: Synthetic Route Comparison

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Precursor synthesis | DMSO reflux, 18 hours | 65 | >95 | |

| Cyclization | Ethanol, glacial acetic acid, reflux | 83.2–94.5 | >99 |

Q. How is the stereochemical purity of (S)-configured dihydrooxazole derivatives validated?

Methodological Answer:

- Polarimetry : Measure specific optical rotation (e.g., [α]D²⁵) to confirm enantiomeric excess. For example, derivatives synthesized from (S)-(+)-2-phenylglycinol show consistent optical activity .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (CCDC-2239857) .

- Spectroscopic validation : Use ¹H/¹³C NMR to detect diastereotopic protons and confirm stereochemical homogeneity .

Advanced Research Questions

Q. What computational methods predict the coordination behavior of the naphthyridine moiety in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model metal-ligand interactions (e.g., with transition metals like Ru or Pd). Optimize geometry using B3LYP/6-31G* basis sets to assess binding affinity.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA) to rationalize observed bioactivity .

- Electrostatic potential maps : Identify electron-rich regions (naphthyridine N-atoms) for potential coordination sites .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, use the same cell lines or enzyme batches .

- Dose-response analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies.

- Purity verification : Re-analyze compounds via HPLC or GC-MS to rule out impurities affecting activity .

Q. Table 2: Key Characterization Techniques

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm structure and stereochemistry | δ 7.2–8.1 (aromatic protons) | |

| HRMS | Molecular ion validation | m/z 423.1874 [M+H]⁺ | |

| IR | Functional group identification | 1650 cm⁻¹ (C=N stretch) |

Q. What strategies stabilize (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., stability up to 200°C).

- pH stability studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis or LC-MS.

- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent oxidation .

Q. How do substituents on the benzyl or naphthyridine groups influence electronic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.